molecular formula H4N2.H2O4S<br>H6N2O4S B7799358 Hydrazine sulfate CAS No. 1184-66-3; 10034-93-2

Hydrazine sulfate

Cat. No.: B7799358
CAS No.: 1184-66-3; 10034-93-2
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Hydrazine sulfate, more accurately known as hydrazinium hydrogen sulfate, is a salt composed of the hydrazinium cation and the bisulfate anion. Its chemical formula is [N2H5]+[HSO4]−. This compound appears as colorless crystals or a white powder and is highly soluble in water. This compound is commonly used in chemical laboratories and industries due to its stability and non-volatile nature compared to pure hydrazine .

Biochemical Analysis

Biochemical Properties

Hydrazine sulfate plays a role in various biochemical reactions. It is used as a safe source of hydrazine, which is a reactive chemical that can inactivate certain enzymes needed for biochemical processes . For instance, in the test tube, hydrazine can inactivate one of the enzymes needed for gluconeogenesis, phosphoenolpyruvate carboxykinase (PEP-CK) .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been used as an alternative medical treatment for the loss of appetite (anorexia) and rapid weight loss (cachexia), which are often associated with cancer . It has never been approved in the United States as safe and effective in treating any medical condition .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is a reactive chemical that can interact with various biomolecules. For instance, hydrazine can inactivate the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is needed for gluconeogenesis . This interaction can potentially influence various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is usually preferred to pure hydrazine because it is not volatile and is less susceptible to atmospheric oxidation on storage

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Acute toxic exposures to hydrazine and its derivatives are rare. There are few case reports of acute toxic exposure in humans, and data are largely based on animal studies . Exposure to small amounts of hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of two important drugs, isoniazid and hydralazine . Hydrazine is a simple nitrogen compound that is used extensively in the manufacture of several important industrial products .

Transport and Distribution

Given its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.

Subcellular Localization

Given its water-soluble nature , it is likely to be found in the cytoplasm and other aqueous compartments within cells

Preparation Methods

Hydrazine sulfate can be synthesized by treating an aqueous solution of hydrazine with sulfuric acid. The reaction is typically carried out under controlled temperature conditions to avoid excessive heat and byproduct formation. The general reaction is as follows:

N2H4+H2SO4[N2H5]+[HSO4]N2H4 + H2SO4 → [N2H5]+[HSO4]− N2H4+H2SO4→[N2H5]+[HSO4]−

In industrial settings, this compound is produced by adding hydrazine hydrate to a sulfuric acid solution, followed by cooling, crystallization, and filtration to obtain the final product .

Chemical Reactions Analysis

Hydrazine sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce nitrogen gas and water.

    Reduction: It acts as a reducing agent in many reactions, reducing metal ions to their elemental forms.

    Substitution: this compound can react with carbonyl compounds to form hydrazones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Hydrazine sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydrazine sulfate is unique due to its stability and non-volatile nature compared to pure hydrazine. Similar compounds include:

This compound stands out for its safer handling properties and diverse applications in various fields.

Properties

IUPAC Name

hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

NN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

H4N2.H2O4S, H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

13464-80-7, Array
Details Compound: Hydrazine, sulfate (2:1)
Record name Hydrazine, sulfate (2:1)
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Details Compound: Hydrazine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID8020703
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Molecular Weight

130.13 g/mol
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Physical Description

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley]
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Boiling Point

DECOMPOSES (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL)
Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94
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Density

1.37 (NTP, 1992) - Denser than water; will sink, 1.378
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Mechanism of Action

The chemical carcinogen hydrazine is potent stimulator of guanylate cyclase. 1,1-Dimethylhydrazine and hydrazine sulfate, two chemical carcinogens, structurally related to hydrazine decrease guanylate cyclase activity in rat tissues. Hydrazine increased DNA synthesis, but 1,1-dimethylhydrazine & hydrazine sulfate decreased DNA synthesis. The relationship, if any, linking the guanylate cyclase cyclic GMP system to DNA synthesis & carcinogenesis remains to be explored.
Details Vesely DL et al; Enzyme 23 (5): 289-94 (1979)
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Color/Form

Orthorhombic crystals; glass like plates or prisms, White crystalline powder

CAS No.

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3
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Melting Point

489 °F (NTP, 1992), 254 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine sulfate
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Reactant of Route 2
Hydrazine sulfate
Reactant of Route 3
Hydrazine sulfate
Reactant of Route 4
Hydrazine sulfate
Reactant of Route 5
Hydrazine sulfate
Reactant of Route 6
Hydrazine sulfate
Customer
Q & A

Q1: How does hydrazine sulfate interact with its primary target in the body?

A1: this compound primarily targets the enzyme phosphoenolpyruvate carboxykinase (PEPCK) [, , ]. This enzyme plays a crucial role in gluconeogenesis, the metabolic pathway responsible for glucose production from non-carbohydrate sources.

Q2: What are the downstream effects of this compound's inhibition of PEPCK?

A2: By inhibiting PEPCK, this compound disrupts gluconeogenesis, leading to a metabolic shift [, ]. This shift has been proposed as a potential therapeutic strategy for cancer cachexia, a condition characterized by severe weight loss and muscle wasting often observed in cancer patients [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is N2H6SO4. Its molecular weight is 130.12 g/mol.

Q4: Is there spectroscopic data available for this compound?

A5: While the provided research does not specify detailed spectroscopic data, analytical methods like UV-Vis spectrophotometry have been employed to study this compound []. This technique relies on the compound's ability to form a colored complex with specific reagents, allowing for quantification.

Q5: Has research explored the impact of structural modifications to this compound on its activity?

A6: Although the provided research focuses primarily on this compound itself, studies comparing its effects to related compounds like isonicotinic acid hydrazide and 1,2-dimethylhydrazine dihydrochloride offer insights into structure-activity relationships [, ]. These studies suggest that even minor structural changes can significantly alter the compound's biological activity and target specificity.

Q6: What are the known toxic effects of this compound in humans?

A7: this compound has been associated with severe liver and kidney toxicity, potentially leading to fatal outcomes [, ]. One case report details a patient developing fulminant hepatic failure and renal failure after self-medicating with this compound for cancer treatment [].

Q7: Are there specific conditions that might increase the risk of this compound toxicity?

A8: While the exact mechanisms of toxicity are still under investigation, it has been suggested that co-administration of this compound with certain medications, particularly those metabolized by the liver, could potentially increase the risk of adverse effects [].

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